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molecular formula C7H6N2S B1645233 4-Ethynyl-2-(methylthio)pyrimidine

4-Ethynyl-2-(methylthio)pyrimidine

Cat. No. B1645233
M. Wt: 150.2 g/mol
InChI Key: ZQPNFOFVPZSCAR-UHFFFAOYSA-N
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Patent
US09284298B2

Procedure details

To a solution of Pd(PPh3).CH2Cl2 (22 mg, 0.031 mmol) and PPh3 (17 mg, 0.065 mmol) in THF (200 mL), TEA (300 mL), and 4-Chloro-2-methylsulfanyl-pyrimidine (1.0 g, 6.75 mmol, 1 eq.) were added under argon. CuI (13 mg, 0.065 mmol) and trimethylsilylacetylene (725 mg, 7.25 mmol, 1.1 eq) were then added sequentially. The reaction mixture was heated at reflux for 8 h and cooled to rt. The precipitate was filtered off and washed with AcOEt. The filtrate solution was concentrated and the residue was diluted with DCM and 3 g of silica gel. The solvent was removed and the residue was loaded on silica column. The product was eluted with 10% AcOEt/hexanes to provide the desilylated product (540 mg, 3.6 mmol, 53%).
[Compound]
Name
Pd(PPh3)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
725 mg
Type
reactant
Reaction Step Two
Name
CuI
Quantity
13 mg
Type
catalyst
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
[Compound]
Name
TEA
Quantity
300 mL
Type
solvent
Reaction Step Three
Quantity
22 mg
Type
catalyst
Reaction Step Three
Name
Quantity
17 mg
Type
catalyst
Reaction Step Three
Yield
53%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][N:5]=[C:4]([S:8][CH3:9])[N:3]=1.C[Si]([C:14]#[CH:15])(C)C>C1COCC1.[Cu]I.C(Cl)Cl.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[C:14]([C:2]1[CH:7]=[CH:6][N:5]=[C:4]([S:8][CH3:9])[N:3]=1)#[CH:15]

Inputs

Step One
Name
Pd(PPh3)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
725 mg
Type
reactant
Smiles
C[Si](C)(C)C#C
Name
CuI
Quantity
13 mg
Type
catalyst
Smiles
[Cu]I
Step Three
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=NC(=NC=C1)SC
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Name
TEA
Quantity
300 mL
Type
solvent
Smiles
Name
Quantity
22 mg
Type
catalyst
Smiles
C(Cl)Cl
Name
Quantity
17 mg
Type
catalyst
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 8 h
Duration
8 h
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off
WASH
Type
WASH
Details
washed with AcOEt
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate solution was concentrated
ADDITION
Type
ADDITION
Details
the residue was diluted with DCM and 3 g of silica gel
CUSTOM
Type
CUSTOM
Details
The solvent was removed
WASH
Type
WASH
Details
The product was eluted with 10% AcOEt/hexanes

Outcomes

Product
Name
Type
product
Smiles
C(#C)C1=NC(=NC=C1)SC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.6 mmol
AMOUNT: MASS 540 mg
YIELD: PERCENTYIELD 53%
YIELD: CALCULATEDPERCENTYIELD 53.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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